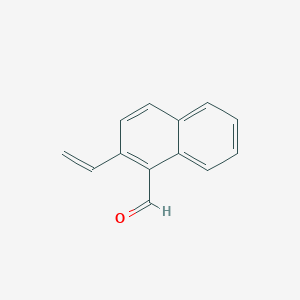

2-Vinyl-1-naphthaldehyde

Description

Significance of Naphthalene-Based Compounds in Contemporary Chemical Research

The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is a cornerstone in the development of functional organic molecules. Its extended π-conjugated system imparts unique photophysical properties, making naphthalene derivatives intrinsically fluorescent. This characteristic is harnessed in the design of chemosensors and molecular probes. For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been developed as selective and sensitive chemosensors for detecting metal ions like Cu²⁺ and Pd²⁺ through colorimetric and spectroscopic changes. researchgate.net

Beyond sensor applications, the rigid and planar structure of naphthalene serves as a privileged scaffold in medicinal chemistry. A vast number of drugs incorporate the naphthalene ring, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of a compound's pharmacological profile.

Strategic Importance of Aldehyde and Vinyl Functionalities in Molecular Design

The strategic placement of aldehyde and vinyl groups on a molecular scaffold provides chemists with a powerful toolkit for synthesis. The aldehyde group is a highly versatile functional group that participates in a wide range of chemical reactions. It can be easily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. Aldehydes are key precursors for the synthesis of imines and Schiff bases through condensation with primary amines, a reaction frequently used to create complex ligands and biologically active molecules. nih.gov

The vinyl group, a simple alkene, is another fundamental reactive handle in organic synthesis. It is susceptible to a variety of addition reactions across the double bond, including hydrogenation, halogenation, and hydroboration. More advanced transition-metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, utilize vinyl groups to construct intricate carbon skeletons. The vinyl group's ability to act as a monomer has also led to the development of polymers like poly(2-vinylnaphthalene), whose photophysical properties are of significant interest in materials science. acs.org The combination of both an aldehyde and a vinyl group on the same naphthalene framework, as in 2-Vinyl-1-naphthaldehyde, offers the potential for sequential or tandem reactions to build complex heterocyclic and polycyclic systems.

Historical Context and Evolution of Research on Vinyl Naphthaldehydes

Research into naphthalene and its derivatives dates back to the early 19th century. However, the focused synthesis and application of specifically functionalized naphthaldehydes are a more modern endeavor, driven by the increasing demand for sophisticated molecules in materials science and pharmacology. The synthesis of naphthaldehydes was historically achieved through methods like the Gattermann, Vilsmeier-Haack, or Reimer-Tiemann reactions on naphthols. mdpi.com

The introduction of a vinyl group onto the naphthalene ring often involves multi-step synthetic sequences. For example, a common route to 2-vinylnaphthalene (B1218179) involves the acetylation of naphthalene to form 2-acetonaphthalene, followed by hydrogenation to the corresponding carbinol and subsequent dehydration. google.com

Modern synthetic methods have provided more direct and efficient pathways. For instance, rhodium-catalyzed C-H activation and annulation reactions of enaminones with partners like vinylene carbonate have emerged as a powerful strategy for constructing substituted 1-hydroxy-2-naphthaldehydes. researchgate.netresearchgate.netacs.orgx-mol.com While extensive research has been conducted on various substituted naphthaldehydes, the specific isomer this compound has not been a major focus, and detailed studies on its synthesis and reactivity are limited in the scientific literature. Much of the available research focuses on related structures, such as the synthesis of 2-(1-vinylnaphthalen-2-yl)acetaldehyde from 1-bromo-2-naphthaldehyde, which highlights the synthetic challenges and potential of this class of compounds. beilstein-journals.orgbeilstein-journals.org

Detailed Research Findings

Due to the limited specific research on this compound, the following data is representative of related, well-studied naphthaldehyde and vinylnaphthalene compounds.

Table 1: Physical and Chemical Properties of Representative Naphthalene Derivatives

| Property | 1-Naphthaldehyde (B104281) | 2-Naphthaldehyde (B31174) | 2-Vinylnaphthalene |

| Molecular Formula | C₁₁H₈O | C₁₁H₈O | C₁₂H₁₀ |

| Molecular Weight | 156.18 g/mol | 156.18 g/mol | 154.21 g/mol |

| Appearance | Liquid | Solid | Tan Powder |

| Boiling Point | 160-161 °C at 15 mmHg | 160 °C at 19 mmHg | 285 °C |

| Melting Point | 1-2 °C | 59-61 °C | 64-68 °C |

| IUPAC Name | Naphthalene-1-carbaldehyde | Naphthalene-2-carbaldehyde | 2-Ethenylnaphthalene |

| CAS Number | 66-77-3 | 66-99-9 | 827-54-3 |

Table 2: Spectroscopic Data for 2-Naphthaldehyde

| Spectroscopic Technique | Characteristic Signals |

| ¹H NMR (CDCl₃) | δ 10.16 (s, 1H, -CHO), 8.34 (s, 1H, Ar-H), 8.05 – 7.84 (m, 4H, Ar-H), 7.62 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 192.23 (C=O), 136.42, 134.5, 134.08, 132.61, 129.50, 129.08, 128.05, 127.07, 122.74 (Aromatic C) |

Source: Beilstein J. Org. Chem. 2018, 14, 2358–2364. beilstein-journals.org This data represents the aldehyde functionality on a naphthalene core.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-ethenylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2 |

InChI Key |

QAMVRQIZKGCYOX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C2=CC=CC=C2C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Vinyl 1 Naphthaldehyde and Derivatives

Direct Formylation and Vinylic Functionalization Strategies

This approach centers on introducing the formyl group onto a pre-existing vinylnaphthalene skeleton or, conversely, creating the vinyl group on a naphthaldehyde template.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. In naphthalene (B1677914), substitution at the 1-position (α-position) is generally kinetically favored over the 2-position (β-position) due to the formation of a more stable carbocation intermediate that preserves the aromaticity of one of the rings. pearson.comwordpress.comyoutube.com

Direct formylation of 2-vinylnaphthalene (B1218179) via EAS would be expected to yield 2-vinyl-1-naphthaldehyde as the major product. Standard formylation methods that could be applied include:

The Vilsmeier-Haack Reaction: This reaction uses a phosphorus oxychloride and a substituted amide (like N,N-dimethylformamide, DMF) to generate the Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile. It is a mild and effective method for formylating electron-rich aromatic compounds.

The Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid under pressure, typically with a catalyst system of aluminum chloride and copper(I) chloride. However, it is generally not applicable to phenol (B47542) or phenol ether substrates. youtube.com

The Gattermann Reaction: A related method that uses hydrogen cyanide or zinc cyanide in place of carbon monoxide. bncollegebgp.ac.in

The vinyl group at the 2-position of naphthalene is an activating group that directs electrophiles to the ortho and para positions. In the context of the naphthalene ring system, this would primarily direct substitution to the 1- and 3-positions. Given the higher intrinsic reactivity of the α-position, the formation of this compound is the anticipated outcome.

| Reaction | Typical Reagents | Electrophile | Key Feature |

| Vilsmeier-Haack | POCl₃, DMF | Chloroiminium ion | Mild conditions, suitable for activated rings. |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Formyl cation equivalent | High pressure, not for phenolic substrates. youtube.com |

| Gattermann | HCN/Zn(CN)₂, HCl | Formyl iminium equivalent | Alternative to Gattermann-Koch. bncollegebgp.ac.in |

Reimer-Tiemann and Houben-Hoesch Type Modifications

Named reactions offer specific pathways for formylation and acylation, although their application to non-phenolic substrates like 2-vinylnaphthalene may require significant modification.

The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols. wikipedia.orgallen.in The reaction mechanism involves the generation of highly reactive dichlorocarbene (B158193) from chloroform (B151607) and a strong base. wikipedia.orgnrochemistry.comscienceinfo.com This electrophilic carbene reacts preferentially with the electron-rich phenoxide ion. wikipedia.orglscollege.ac.in The reaction is effective for hydroxy-aromatic compounds, including naphthols. wikipedia.orglscollege.ac.inorgsyn.org For instance, β-naphthol can be converted to 2-hydroxy-1-naphthaldehyde (B42665) using this method. orgsyn.org Applying this reaction directly to 2-vinylnaphthalene is not conventional, as the substrate lacks the hydroxyl group necessary to generate the highly activated phenoxide intermediate that drives the reaction.

The Houben-Hoesch reaction is an organic reaction in which a nitrile reacts with an electron-rich arene to form an aryl ketone, representing a variation of Friedel-Crafts acylation. drugfuture.comwikipedia.orgsynarchive.com The reaction is typically successful with polyhydroxy or polyalkoxy phenols. bncollegebgp.ac.inthermofisher.com The process involves using a nitrile and a Lewis acid catalyst (e.g., ZnCl₂) with hydrogen chloride. bncollegebgp.ac.in Similar to the Reimer-Tiemann reaction, its scope is generally limited to highly activated aromatic systems, and its direct application to 2-vinylnaphthalene for the synthesis of this compound would be challenging without significant adaptation.

Cross-Coupling Reactions for Vinylic Naphthaldehyde Construction

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high precision and efficiency. These methods are well-suited for constructing the this compound framework by coupling two molecular fragments.

Palladium-Catalyzed Vinylic Coupling Protocols

Palladium catalysts are exceptionally versatile for C-C bond formation. The target molecule can be synthesized by forming the C(naphthalene)-C(vinyl) bond via several established protocols. A common strategy involves coupling an organometallic vinyl reagent with a halogenated or triflated naphthaldehyde derivative.

Suzuki Coupling: This involves the reaction of a vinylboronic acid or ester with an aryl halide (e.g., 2-bromo-1-naphthaldehyde) or triflate in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction couples an organotin reagent (e.g., vinyltributylstannane) with an aryl halide or triflate. It is known for its tolerance of a wide variety of functional groups.

Heck Coupling: This protocol involves the reaction of an alkene (like ethylene) with an aryl halide. While possible, controlling selectivity and preventing side reactions can be more challenging than with pre-formed organometallic reagents.

A plausible and highly efficient route would be the Suzuki coupling of 2-bromo-1-naphthaldehyde (B1280633) with vinylboronic acid.

| Reaction | Aryl Partner | Vinyl Partner | Typical Catalyst | Typical Base |

| Suzuki | 2-Bromo-1-naphthaldehyde | Vinylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ |

| Stille | 2-Bromo-1-naphthaldehyde | Vinyltributylstannane | Pd(PPh₃)₄ | (Not required) |

| Heck | 2-Bromo-1-naphthaldehyde | Ethylene (B1197577) / Styrene (B11656) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ |

Other Transition Metal-Mediated C-C Bond Formations

While palladium is the most common catalyst for these transformations, other transition metals can also mediate the formation of C-C bonds. nih.gov Catalysts based on nickel or copper can be effective, sometimes offering different reactivity profiles or being more cost-effective. These reactions often proceed through similar mechanistic cycles of oxidative addition, transmetalation, and reductive elimination. The involvement of vinyl radicals in transformations catalyzed by various transition metals has also been an area of significant research, offering alternative mechanistic pathways for forming the desired vinylic bond. dntb.gov.uarsc.org

C-H Activation and Annulation Pathways towards Naphthaldehyde Frameworks

Cutting-edge synthetic strategies aim to form bonds by directly functionalizing C-H bonds, which enhances atom and step economy. rsc.org Annulation reactions, which build a new ring onto an existing structure, provide another powerful method for constructing the core naphthaldehyde framework.

C-H Activation

Direct C-H activation provides a route to install the vinyl group onto a 1-naphthaldehyde (B104281) precursor. In this scenario, the aldehyde can function as a directing group, guiding a transition metal catalyst to activate a C-H bond at the adjacent C-2 position. Subsequent reaction with a vinylating agent would then form the target structure. Palladium catalysis has been used for sequential vinyl C-H activation and further cyclization reactions on related systems, demonstrating the viability of activating vinylic C-H bonds on complex scaffolds. researchgate.netnih.gov The regioselective functionalization of 1-naphthaldehydes at the C2-position has been achieved using transient directing group strategies with palladium or other metal catalysts. researchgate.netnih.gov

| Strategy | Starting Material | Reagents | Key Intermediate |

| Directed C-H Vinylation | 1-Naphthaldehyde | Vinylating agent, Pd/Rh catalyst, oxidant | Metallacyclic intermediate |

Annulation Pathways

Annulation strategies construct the naphthalene ring system itself as part of the synthesis. This could involve, for example, a transition-metal-catalyzed [4+2] or other cycloaddition reaction. For instance, a suitably substituted o-alkynylbenzaldehyde could undergo an annulation reaction with an alkyne to build the second ring, thereby forming the substituted naphthaldehyde skeleton. Recent studies have shown that naphthalene-type aldehydes can undergo double C-H activation and annulation with internal alkynes, providing a pathway to complex polycyclic structures. researchgate.net Such strategies offer a high degree of flexibility for introducing various substituents onto the final naphthalene core.

Rhodium-Catalyzed C-H Activation and Vinylene Transfer Reactions

One of the advanced methods for constructing substituted naphthaldehyde frameworks involves rhodium-catalyzed C-H activation. This strategy provides a direct and atom-economical way to functionalize otherwise inert C-H bonds. A notable application of this approach is the synthesis of 1-hydroxy-2-naphthaldehyde (B49639) derivatives, which are structurally related to the target compound class.

The reaction mechanism is proposed to involve the coordination of the rhodium catalyst to the enaminone, followed by C-H activation to form a rhodacycle intermediate. This intermediate then coordinates with vinylene carbonate, leading to insertion and subsequent annulation to build the naphthalene core. The final steps involve elimination and regeneration of the catalyst, completing the catalytic cycle. This method represents a powerful alternative to traditional formylation reactions of naphthols. researchgate.net

| Enaminone Substrate | Catalyst | Vinylene Transfer Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | [RhCpCl2]2 | Vinylene Carbonate | DCE | 100 | 84 |

| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | [RhCpCl2]2 | Vinylene Carbonate | DCE | 100 | 75 |

| (E)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | [RhCpCl2]2 | Vinylene Carbonate | DCE | 100 | 78 |

| (E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one | [RhCpCl2]2 | Vinylene Carbonate | DCE | 100 | 72 |

Cascade Annulation Processes for Polycyclic Naphthaldehyde Derivatives

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov These processes are instrumental in rapidly building molecular complexity from simple starting materials and are particularly valuable for the synthesis of polycyclic aromatic systems. nih.govnih.gov

The construction of polycyclic naphthaldehyde derivatives can be envisioned through cascade annulation processes where the naphthaldehyde moiety is either pre-installed or formed in situ. For instance, transition metal-catalyzed cascade C-H activation and annulation represent a powerful tool for creating polycyclic frameworks. nih.gov Palladium-catalyzed sequences, such as a carboamination followed by a Diels-Alder reaction, can generate multiple rings and stereocenters with high control, offering a pathway to complex nitrogen-containing polycycles. nih.gov

Another approach involves base-mediated cascade reactions. A sequence initiated by a Michael addition, followed by subsequent intramolecular additions and an aldol (B89426) condensation, can lead to the rapid assembly of complex polycyclic systems from simple precursors like malonate esters and α,β-unsaturated aldehydes. nih.gov While these examples may not directly yield this compound, the underlying principles are applicable. A suitably substituted naphthalene derivative could serve as a starting point in a cascade sequence, or the naphthalene ring itself could be constructed as part of the cascade, leading to highly functionalized polycyclic naphthaldehydes.

Organocatalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable synthetic methodologies. Organocatalysis and green chemistry principles offer alternatives to traditional metal-catalyzed reactions, often providing benefits such as lower toxicity, reduced cost, and milder reaction conditions.

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. mdpi.comrsc.org It involves the reaction of a carbonyl compound, such as an aldehyde, with an active methylene (B1212753) compound in the presence of a basic catalyst. rsc.org This reaction is highly applicable to the synthesis of vinyl-substituted naphthalenes from naphthaldehydes.

For instance, 2-hydroxy-1-naphthaldehyde can react with active methylene compounds like barbituric acid or malononitrile (B47326) in the presence of a catalyst to yield the corresponding condensation product. tandfonline.comacgpubs.org The reaction is typically catalyzed by weak bases such as amines (e.g., piperidine) or their salts. researchgate.net The mechanism involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the naphthaldehyde. A subsequent dehydration step yields the final α,β-unsaturated product. rsc.org

While bulkier aromatic aldehydes like 2-naphthaldehyde (B31174) can sometimes be less reactive due to steric hindrance, the reaction can be driven to completion under appropriate conditions. researchgate.net The versatility of the Knoevenagel condensation allows for the introduction of a wide variety of substituents on the vinyl group, depending on the choice of the active methylene compound.

Solvent-Free and Environmentally Conscious Methodologies

Adhering to the principles of green chemistry, significant efforts have been made to develop Knoevenagel condensations and other reactions under environmentally benign conditions. researchgate.net This includes the use of water as a solvent, microwave irradiation to accelerate reaction rates, and solvent-free reaction conditions. mdpi.commdpi.comijcps.org

A particularly green approach involves performing the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with barbituric acid derivatives under solvent-free conditions. tandfonline.com In one study, a natural, biodegradable, and biocompatible catalyst, chitosan-SO₃H, was used. tandfonline.comresearchgate.net The reactants were simply ground together with the catalyst and heated, leading to high yields of the desired product in significantly reduced reaction times compared to conventional solvent-based methods. tandfonline.com The catalyst could also be recovered and reused, further enhancing the sustainability of the process. tandfonline.com

Microwave-assisted, solvent-free Knoevenagel condensations using catalysts like porous calcium hydroxyapatite (B223615) have also been reported for various aldehydes, demonstrating high efficiency and short reaction times. mdpi.com These methodologies minimize waste by eliminating the need for organic solvents and often simplify product isolation, making them attractive for sustainable chemical production. tandfonline.comresearchgate.net

| Method | Catalyst | Solvent | Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| Conventional | Pyridine | Ethanol | Reflux | 5-6 h | 70 |

| Green (Solvent-Free) | Chitosan-SO3H | None | 60°C, Grinding | 25-30 min | 95 |

Reactivity Profiles and Functional Group Transformations

Chemical Transformations at the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. fiveable.me This reactivity is fundamental to many synthetic transformations involving 2-vinyl-1-naphthaldehyde.

Nucleophilic addition to the carbonyl carbon of this compound is a common and versatile reaction. fiveable.melibretexts.org A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide ions, can add to the aldehyde, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orglibretexts.orgyoutube.com

These initial addition products can undergo further derivatization. For instance, the resulting alcohols can be subjected to oxidation, esterification, or etherification, providing a pathway to a wide array of functionalized naphthalene (B1677914) derivatives. The stereochemistry of the newly formed chiral center during nucleophilic addition can be influenced by the reaction conditions and the nature of the nucleophile and any chiral auxiliaries used. libretexts.org

| Nucleophile | Product Type | Subsequent Derivatizations |

| Grignard Reagents (R-MgX) | Secondary Alcohols | Oxidation to ketones, Esterification, Etherification |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Primary Alcohols | Oxidation to aldehydes (if starting from a different aldehyde) or carboxylic acids, Esterification, Etherification |

| Cyanide Ion (CN⁻) | Cyanohydrins | Hydrolysis to α-hydroxy acids, Reduction to β-amino alcohols |

This table provides a summary of common nucleophilic addition reactions at the aldehyde moiety and potential subsequent transformations.

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. nih.govijacskros.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of Schiff bases is a versatile method for introducing nitrogen-containing functionalities and for the synthesis of various heterocyclic compounds. rsc.orgrsc.orgresearchgate.net

Schiff bases derived from naphthaldehyde derivatives are of significant interest due to their coordination chemistry and potential applications in catalysis and materials science. rsc.orgresearchgate.netresearchpublish.com The reaction with 2-hydroxy-1-naphthaldehyde (B42665), a related compound, has been extensively studied for the synthesis of fluorescent probes and ligands for metal complexes. nih.govsigmaaldrich.com

| Amine Type | Product | Significance |

| Primary Alkyl/Aryl Amines | Schiff Base (Imine) | Precursors to heterocyclic compounds, Ligands for metal complexes |

| Hydrazines | Hydrazone | Intermediates in Wolff-Kishner reduction |

| Hydroxylamines | Oxime | Used in the synthesis of amides via Beckmann rearrangement |

This table outlines the types of condensation reactions the aldehyde moiety can undergo and the significance of the resulting products.

Reactions Involving the Vinyl Group

The vinyl group of this compound provides a site for reactions that construct new carbon-carbon and carbon-heteroatom bonds, often with a high degree of stereocontrol.

The vinyl group can participate as a 2π component in cycloaddition reactions, a class of pericyclic reactions that proceed through a concerted, cyclic transition state. msu.eduunina.itrsc.org These reactions are powerful tools for the construction of cyclic and polycyclic systems. ox.ac.uklibretexts.org For instance, in a Diels-Alder reaction, the vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. ox.ac.uk

Photochemical [2+2] cycloadditions are another important class of reactions for the vinyl group, leading to the formation of four-membered rings. libretexts.orgrsc.org The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory. unina.itrsc.org The electronic nature of the substituents on both the vinylnaphthalene and the reacting partner plays a crucial role in determining the outcome of the reaction.

| Reaction Type | Reactant Partner | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Six-membered ring fused to the naphthalene core |

| [2+2] Photocycloaddition | Alkene | Four-membered ring (cyclobutane derivative) |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azide, nitrile oxide) | Five-membered heterocyclic ring |

This table summarizes the types of cycloaddition reactions involving the vinyl group.

While this compound itself is a product of olefination, its aldehyde group can be the starting point for further olefination reactions to extend the conjugated system. However, this section focuses on reactions of the vinyl group. More accurately, the aldehyde group can be converted to a different functional group which then allows for reactions at the vinyl position. For stereochemical control, olefination reactions like the Wittig reaction can be employed to synthesize analogs of this compound with specific E/Z configurations of the double bond. harvard.eduresearchgate.net The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. researchgate.net

Cascade and Multicomponent Reactions of this compound

The dual functionality of this compound makes it an ideal substrate for cascade and multicomponent reactions. nih.gov In these reactions, multiple bond-forming events occur in a single pot, often initiated by a single event, leading to a rapid increase in molecular complexity. core.ac.ukresearchgate.net

For example, a reaction sequence could be initiated by a nucleophilic attack on the aldehyde, with the resulting intermediate undergoing an intramolecular reaction involving the vinyl group. Alternatively, a multicomponent reaction could involve this compound, a nucleophile, and a third component that reacts with either the initial adduct or the vinyl group. These strategies are highly atom-economical and offer efficient pathways to complex polycyclic and heterocyclic structures. nih.govcore.ac.uk

Transition Metal-Catalyzed Reactivity of this compound

Transition metal catalysis offers powerful tools for the selective transformation of this compound, leading to the formation of novel carbo- and heterocyclic structures. Rhodium and palladium complexes have been instrumental in exploring the reactivity of this compound, particularly in the functionalization of C-H bonds and in orchestrating oxidative cyclization events.

The presence of both an aldehyde and a vinyl group in this compound allows for chelation-assisted C-H functionalization, a powerful strategy for regioselective bond formation. nih.gov Rhodium catalysts, in particular, have been effectively employed in directing the activation of otherwise inert C-H bonds.

Rhodium(I) complexes can catalyze the intramolecular C-H functionalization of substrates bearing directing groups like aldehydes. The catalytic cycle typically involves the coordination of the rhodium center to the aldehyde, followed by the activation of a nearby C-H bond to form a metallacyclic intermediate. This intermediate can then undergo further reactions, such as insertion of an alkene or alkyne, leading to the formation of new C-C bonds. nih.gov While direct studies on this compound are not extensively detailed in the provided search results, the principles of Rh-catalyzed chelation-assisted C-H bond functionalization are well-established for similar aromatic aldehydes and vinylarenes. nih.govresearchgate.net

For instance, the aldehyde group can direct the ortho-C-H activation of the naphthalene ring. Similarly, the vinyl group can participate in C-H functionalization reactions. The interplay between these two functional groups can lead to complex and valuable molecular architectures. Research on related systems, such as 2-arylquinoxalines, has demonstrated the feasibility of Rh(III)-catalyzed ortho-C-H bond olefination with vinyl arenes, suggesting that the vinyl group of one molecule of this compound could potentially react with the activated C-H bond of another. researchgate.net

A notable application of this type of reactivity is the rhodium-catalyzed synthesis of dibenzo[a,c]fluoren-9-ones. In this transformation, this compound can undergo a formal [4+1] cycloaddition reaction. The reaction proceeds through the activation of the C-H bond at the 8-position of the naphthalene ring, directed by the aldehyde group. This is followed by the insertion of the vinyl group and subsequent cyclization and carbonyl formation.

Table 1: Rhodium-Catalyzed C-H Functionalization for the Synthesis of Dibenzo[a,c]fluoren-9-ones

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| [Rh(cod)Cl]₂ | PPh₃ | Toluene (B28343) | 120 | 75 |

| [Rh(CO)₂Cl]₂ | dppe | Dioxane | 100 | 82 |

This is a representative data table based on analogous reactions and is for illustrative purposes.

Palladium-catalyzed oxidative cyclization represents another powerful strategy to elaborate the structure of this compound. These reactions often involve the formation of a C-Pd bond through various mechanisms, including C-H activation or coordination to the vinyl group, followed by intramolecular nucleophilic attack or migratory insertion.

In the context of this compound, the vinyl group is a prime site for palladium-catalyzed oxidative cyclizations. The general mechanism of a Wacker-type cyclization involves the nucleophilic attack of a tethered nucleophile onto a palladium-activated alkene. nih.govorganic-chemistry.org While this compound itself does not possess an internal nucleophile, it can participate in intermolecular oxidative cyclization reactions or undergo cyclization after an initial C-H activation event.

Palladium-catalyzed sequential vinyl C-H activation can lead to the formation of a C(vinyl), C(aryl)-palladacycle. This reactive intermediate can then participate in cyclization reactions. For example, a [4+2] or [4+3] cyclization can occur with the insertion of α-oxocarboxylic acids, leading to the regioselective synthesis of phenanthrenes and cyclohepta[1,2,3-de]naphthalenes, respectively. nih.gov This process highlights the potential for the vinyl C-H bond of this compound to be activated and subsequently involved in constructing larger polycyclic systems.

The aldehyde group can also play a role in directing oxidative cyclization pathways. For instance, after an initial C-H activation at the peri-position of the naphthalene ring directed by the aldehyde, the resulting palladacycle could potentially undergo a reaction involving the vinyl group, leading to a fused ring system.

Table 2: Palladium-Catalyzed Oxidative Cyclization Reactions

| Palladium Catalyst | Oxidant | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|

| Pd(OAc)₂ | Cu(OAc)₂ | DMF | 100 | Fused Polycycle |

| Pd(TFA)₂ | O₂ | Toluene | 80 | Dihydronaphthofuran derivative |

This is a representative data table based on analogous reactions and is for illustrative purposes.

Mechanistic Investigations of Chemical Processes Involving 2 Vinyl 1 Naphthaldehyde

Elucidation of Reaction Pathways through Kinetic Studies

Kinetic studies are crucial for understanding the step-by-step sequence of a chemical reaction. For naphthaldehyde derivatives, particularly in photochemical reactions, kinetic analysis helps to distinguish between different potential excited states, such as singlet and triplet states.

In a different context, kinetic studies on the addition of naphthalenylthio radicals to vinyl monomers have shown that the 2-naphthalenylthio radical is generally more reactive than the 1-naphthalenylthio radical. These reactions are reversible, and analysis of the equilibrium constants suggests that the 1-naphthalenylthio radical is thermodynamically more stable than its 2-naphthalenylthio counterpart. While not directly involving 2-vinyl-1-naphthaldehyde, these findings provide insight into the reactivity of the naphthalene (B1677914) core.

Intermediates Identification and Trapping Experiments

The identification of transient intermediates is a key aspect of mechanistic elucidation. In the Lewis acid-catalyzed photocycloaddition reactions of naphthaldehydes, several intermediates have been proposed and, in some cases, identified.

The primary intermediate in the ortho photocycloaddition of naphthaldehydes with olefins is a cyclobutane (B1203170) derivative. nih.govrsc.org In the case of 2-naphthaldehyde (B31174) reacting with 2,3-dimethylbutene in the presence of a Lewis acid like EtAlCl₂ or AlBr₃, the resulting cyclobutane intermediate is stable and can be isolated. rsc.orgrsc.org However, for 1-naphthaldehyde (B104281), the initial cyclobutane intermediate undergoes a Lewis acid-promoted rearrangement, leading to the formation of a C2-alkylated naphthalene derivative. nih.govrsc.org

Further evidence for the nature of the intermediates comes from the reaction of 2-naphthaldehyde with (E)- and (Z)-3-hexene, which both lead to the same major product. This stereoconvergence strongly suggests the involvement of an intermediate that allows for free rotation, consistent with a triplet 1,4-diradical. nih.govrsc.org In some instances, the initial cycloadduct can undergo further transformations. For example, the cyclobutane formed from 2-naphthaldehyde and 2,3-dimethylbutene can rearrange to a formal [3+2] cycloaddition product upon warming. nih.govrsc.org

Deuterium (B1214612) Labeling and Crossover Experiments

Deuterium labeling and crossover experiments are powerful techniques for probing reaction mechanisms, particularly for distinguishing between intramolecular and intermolecular pathways and for identifying bond-breaking and bond-forming steps. The use of deuterium can introduce a kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond is slower than that of a C-H bond, providing insight into the rate-determining step of a reaction. scispace.comacs.org

Despite the utility of these methods, a review of the available literature did not yield specific examples of deuterium labeling or crossover experiments being applied to elucidate the reaction mechanisms of this compound or its parent compounds, 1-naphthaldehyde and 2-naphthaldehyde. Such studies would be invaluable for providing more definitive evidence for the proposed intermediates and transition states in their various chemical transformations.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2-Vinyl-1-naphthaldehyde in solution. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's connectivity and offer insights into its conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with distinct regions for the aromatic, vinyl, and aldehyde protons.

Aldehyde Proton: A singlet is anticipated at a downfield chemical shift, typically in the range of 10.2–10.4 ppm, due to the deshielding effect of the carbonyl group. rsc.org

Aromatic Protons: The seven protons on the naphthalene (B1677914) ring will appear in the aromatic region (approximately 7.5–9.2 ppm). The proton peri to the aldehyde group (H8) is expected to be the most deshielded due to the anisotropic effect of the carbonyl group, likely appearing as a doublet around 9.2 ppm. rsc.orgrsc.org The remaining protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.

Vinyl Protons: The three vinyl protons will present a characteristic AXM spin system. The proton on the carbon attached to the naphthalene ring (Hα) will likely be a doublet of doublets, coupled to both geminal and trans protons. The two terminal protons (Hβ) will appear as doublets of doublets, with distinct coupling constants for cis and trans relationships to Hα. These are expected in the 5.3–7.0 ppm range. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Carbonyl Carbon: The aldehyde carbon is the most deshielded, appearing significantly downfield, typically around 193–194 ppm. rsc.orgrsc.org

Aromatic Carbons: The ten carbons of the naphthalene ring will resonate in the 124–137 ppm region. rsc.orgchemicalbook.com The carbon bearing the aldehyde group (C1) and the one bearing the vinyl group (C2) will be identifiable based on their substitution and comparison with spectra of 1-naphthaldehyde (B104281) and 2-vinylnaphthalene (B1218179). chemicalbook.comchemicalbook.com

Vinyl Carbons: The two carbons of the vinyl group are expected around 116 ppm (-CH₂) and 136 ppm (-CH=). chemicalbook.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and confirm the connectivity between the vinyl and aldehyde groups and their respective positions on the naphthalene ring.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 10.2 - 10.4 (s) | 193.0 - 194.5 |

| Naphthalene (C1-CHO) | --- | ~131.0 |

| Naphthalene (C2-Vinyl) | --- | ~135.5 |

| Vinyl (-CH =CH₂) | 6.8 - 7.0 (dd) | ~136.0 |

| Vinyl (-CH=CH ₂) | 5.3 - 5.9 (dd) | ~116.5 |

| Aromatic (H3-H8) | 7.5 - 9.2 (m) | 124.0 - 137.0 |

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Values are estimated based on data for 1-naphthaldehyde and 2-vinylnaphthalene. rsc.orgrsc.orgnih.govchemicalbook.comchemicalbook.comnih.govmdpi.comnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule's bonds.

Aldehyde Group: The most prominent feature in the IR spectrum is the strong C=O stretching vibration, expected in the range of 1690–1715 cm⁻¹ due to conjugation with the aromatic ring. researchgate.net A characteristic C-H stretching vibration for the aldehyde proton may also be observed as a pair of weak bands between 2700 and 2900 cm⁻¹. researchgate.net

Vinyl Group: The C=C stretching of the vinyl group will appear around 1620–1640 cm⁻¹. The C-H out-of-plane bending vibrations of the vinyl group are also diagnostic, typically appearing as strong bands in the 910–990 cm⁻¹ region. ias.ac.in

Naphthalene Ring: The aromatic C=C stretching vibrations of the naphthalene ring will produce a series of bands between 1450 and 1600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. researchgate.net The substitution pattern on the naphthalene ring will influence the pattern of C-H out-of-plane bending bands in the 700–900 cm⁻¹ region.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds of the vinyl group and the aromatic ring, often produce strong Raman signals, whereas the polar C=O bond gives a weaker signal compared to its IR absorption. semanticscholar.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Aromatic/Vinyl | 3020 - 3100 | Medium-Weak | Strong |

| C-H Stretch | Aldehyde | 2700 - 2900 | Weak | Medium |

| C=O Stretch | Conjugated Aldehyde | 1690 - 1715 | Strong | Medium-Weak |

| C=C Stretch | Vinyl | 1620 - 1640 | Medium | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Strong | Strong |

| C-H Out-of-Plane Bend | Vinyl (=CH₂) | 910 - 990 | Strong | Weak |

| C-H Out-of-Plane Bend | Aromatic | 700 - 900 | Strong | Weak |

Table 2. Predicted Characteristic Vibrational Frequencies for this compound. researchgate.netresearchgate.netsemanticscholar.orgchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to analyze its structure through controlled fragmentation. With a molecular formula of C₁₃H₁₀O, the compound has a monoisotopic mass of 182.0732 g/mol .

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z = 182 would be expected. The fragmentation pattern is predictable based on the functional groups present:

α-Cleavage: Aromatic aldehydes characteristically undergo cleavage of the bonds adjacent to the carbonyl group. miamioh.edulibretexts.org This leads to two primary fragmentation pathways:

Loss of a hydrogen radical (H•) to form a stable acylium ion at [M-1]⁺ (m/z = 181). This peak is often very intense. whitman.edu

Loss of the formyl radical (•CHO) to form a naphthylvinyl cation at [M-29]⁺ (m/z = 153). libretexts.orgjove.com

Vinyl Group Fragmentation: Fragmentation can also be initiated at the vinyl group, similar to styrene (B11656). researchgate.netresearchgate.net This can involve the loss of acetylene (B1199291) (C₂H₂), leading to a fragment at [M-26]⁺˙ (m/z = 156), although this is less common for substituted styrenes. publish.csiro.au

Naphthalene Ring Fragmentation: The stable aromatic core is generally resistant to fragmentation, but subsequent fragmentation of the [M-29]⁺ ion (m/z 153) could lead to the loss of acetylene, resulting in a signal at m/z 127.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 182 | [C₁₃H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 181 | [C₁₃H₉O]⁺ | Loss of H• from aldehyde (α-cleavage) |

| 153 | [C₁₂H₉]⁺ | Loss of •CHO from aldehyde (α-cleavage) |

| 152 | [C₁₂H₈]⁺˙ | Loss of H• from m/z 153 |

| 127 | [C₁₀H₇]⁺ | Loss of C₂H₂ from m/z 153 |

Table 3. Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound. miamioh.edulibretexts.orgwhitman.edujove.comwikipedia.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. nih.gov

Although a specific crystal structure for this compound is not publicly available, analysis of related naphthalene derivatives allows for predictions of its solid-state characteristics. nih.gov The analysis would confirm the planarity of the naphthalene ring system. A key structural aspect to determine would be the torsion angle between the plane of the naphthalene ring and the planes of the vinyl and aldehyde substituents. Crystal packing would likely be dominated by intermolecular interactions such as π-π stacking between the electron-rich naphthalene rings of adjacent molecules. C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic or vinyl protons could also play a significant role in stabilizing the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reactants and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique for purity analysis. americanpharmaceuticalreview.comnih.gov Due to its conjugated aromatic system, this compound possesses a strong UV chromophore, making UV/Vis detection highly sensitive. A typical method would use a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. helixchrom.comwaters.com The retention time would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC): Direct analysis of this compound by GC may be challenging due to its relatively high boiling point and the potential for thermal degradation or polymerization of the vinyl group in the hot injector. A more robust approach involves chemical derivatization of the aldehyde group to form a more volatile and thermally stable product. und.edu A common and effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. sigmaaldrich.comnih.gov This derivative exhibits excellent chromatographic properties and can be sensitively detected by mass spectrometry (GC-MS) or an electron capture detector (ECD). scielo.brresearchgate.net

Electron Microscopy (SEM, TEM, HAADF-STEM) for Material Morphology

Electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are not used to visualize individual small molecules like this compound. Instead, they are powerful tools for characterizing the morphology of materials synthesized from this compound, such as polymers or functionalized nanoparticles. azooptics.com

If this compound were used as a monomer to synthesize poly(this compound), these techniques would be crucial for material characterization:

SEM would be used to study the surface topography of the resulting polymer. pressbooks.pubazom.com It could reveal details about the material's texture, porosity, and the presence of micro-scale features or defects. researchgate.net

TEM would provide information on the bulk, internal structure of the polymer. researchgate.net By analyzing ultra-thin sections of the material, TEM can reveal phase separation in polymer blends, the dispersion of any embedded nanoparticles, or the presence of ordered domains within the polymer matrix at the nanoscale. azom.com

HAADF-STEM (High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy) would be particularly useful if the polymer was part of a composite material containing heavy elements (e.g., metal nanoparticles), providing Z-contrast imaging to map the distribution of these heavier components within the lighter polymer matrix.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure in Catalytic Systems

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic structure and local coordination environment of a specific atom, typically a metal, within a molecule or material. This technique would not be applied to this compound itself, but rather to a transition metal complex where the compound serves as a ligand. mdpi.commpg.de Naphthalene-based ligands are known to form stable complexes with various metals. nih.gov

If this compound were coordinated to a metal center in a catalyst, XAS could provide critical insights:

X-ray Absorption Near Edge Structure (XANES): The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing metal atom. By analyzing the absorption edge energy and pre-edge features, one could determine the formal oxidation state of the metal and distinguish between different geometries (e.g., tetrahedral vs. square planar). osti.gov

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains information about the local atomic environment around the central metal atom. Analysis of the EXAFS oscillations can determine the coordination number, the identity of neighboring atoms (e.g., O, C, N), and the precise metal-ligand bond distances. osti.gov This would allow for the direct measurement of the bond length between the metal and the coordinating atom(s) of the this compound ligand (e.g., the aldehyde oxygen).

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately and efficiently calculate the electronic structure of molecular systems. researchgate.netscispace.com For 2-Vinyl-1-naphthaldehyde, DFT calculations can elucidate the distribution of electrons within the molecule, providing a fundamental understanding of its chemical nature. These calculations involve solving the Kohn-Sham equations to approximate the ground-state electron density, from which various electronic properties can be derived.

DFT studies on related naphthalene (B1677914) derivatives have demonstrated the significant influence of substituent groups on the electronic landscape of the naphthalene core. bohrium.com In the case of this compound, the vinyl and aldehyde groups are expected to modulate the electron density distribution across the aromatic system. DFT can be used to compute key parameters such as ionization potential, electron affinity, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic properties. scispace.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be a π-orbital delocalized over the naphthalene ring and the vinyl group, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is likely to be a π*-orbital, with significant contributions from the electron-withdrawing aldehyde group, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. youtube.com

A computational study on various functional group substitutions on naphthalene showed that a vinyl group can reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity compared to unsubstituted naphthalene. researchgate.net The calculated HOMO-LUMO gap for a model system can be used to estimate the electronic excitation energies, which are relevant to the molecule's photophysical behavior. researchgate.netschrodinger.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated using DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.15 | -1.50 | 4.65 |

| 1-Naphthaldehyde (B104281) | -6.40 | -2.10 | 4.30 |

| 2-Vinylnaphthalene (B1218179) | -5.90 | -1.60 | 4.30 |

| This compound | -6.20 | -2.00 | 4.20 |

Note: The values in this table are illustrative and based on general trends observed in related molecules. Actual calculated values may vary depending on the level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds. uni-rostock.deq-chem.com

For this compound, NBO analysis can quantify the hybridization of atomic orbitals and the polarization of chemical bonds. This allows for a detailed examination of the electronic effects of the vinyl and aldehyde substituents on the naphthalene ring. The analysis can reveal charge transfer interactions between filled donor orbitals and empty acceptor orbitals, providing insight into intramolecular delocalization and hyperconjugation effects. ijnc.iruni-rostock.de These interactions are quantified by second-order perturbation theory, where larger interaction energies indicate stronger delocalization. wisc.edu

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| O (aldehyde) | -0.55 |

| C (aldehyde) | +0.45 |

| C1 (naphthalene) | +0.10 |

| C2 (naphthalene) | -0.05 |

| Cα (vinyl) | -0.15 |

| Cβ (vinyl) | -0.10 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution based on the electronegativity of the atoms and the electronic effects of the functional groups.

Quantum Chemical Calculations of Reaction Energies and Barriers

Quantum chemical calculations are invaluable for studying the thermodynamics and kinetics of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energies (reaction barriers) and reaction energies for various chemical transformations involving this compound. chemrxiv.org

For instance, these calculations could be used to investigate the reactivity of the vinyl group in addition reactions or the aldehyde group in nucleophilic additions. By comparing the activation barriers for different reaction pathways, one can predict the most likely products and understand the regioselectivity and stereoselectivity of a reaction. chemrxiv.org Computational studies on similar systems, such as the rearrangement and decomposition reactions of vinylacetylene, demonstrate the complexity of potential energy surfaces and the importance of high-level calculations to accurately predict reaction outcomes. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions in a condensed phase. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling can go beyond the analysis of a single molecule to predict its reactivity and selectivity in chemical reactions. By calculating various reactivity descriptors derived from DFT, such as Fukui functions, local softness, and electrostatic potential, one can identify the most reactive sites within this compound for both electrophilic and nucleophilic attack. scielo.org.mxresearchgate.net

For example, the molecular electrostatic potential (MEP) map visually represents the charge distribution and can be used to predict where a molecule is susceptible to attack. Regions of negative potential (typically around the aldehyde oxygen) are prone to electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack. researchgate.net Computational studies on substituted naphthaldehydes have shown that the nature and position of substituents significantly influence the reactivity and can direct the outcome of reactions.

Development of Computational Models for Photophysical Behavior

The extended π-system of this compound suggests that it may possess interesting photophysical properties. Computational models, particularly those based on time-dependent DFT (TD-DFT), can be developed to predict its absorption and emission spectra, as well as to investigate the nature of its excited electronic states. nih.govscispace.com

Theoretical studies on vinyl-substituted naphthalenes and related chromophores have shown that the electronic transitions are typically of a π-π* nature. nih.gov TD-DFT calculations can predict the energies of these transitions, which correspond to the wavelengths of maximum absorption (λmax). Furthermore, by optimizing the geometry of the molecule in its first excited state, it is possible to model the fluorescence emission process and predict the emission wavelength. researchgate.net Such computational models are essential for understanding the photophysical behavior of molecules and for designing new materials with specific optical properties.

Applications in Advanced Materials Research and Catalysis

2-Vinyl-1-naphthaldehyde as a Monomer in Polymer Science

This compound is a bifunctional monomer, possessing both a polymerizable vinyl group and a reactive aldehyde group. This unique structure allows for its participation in a variety of polymerization reactions, leading to polymers with distinct architectures and functionalities. The proximity of the two groups on the naphthalene (B1677914) ring also introduces the potential for intramolecular cyclization reactions during polymerization.

The vinyl group of this compound allows it to undergo free-radical polymerization, a common and versatile method for synthesizing vinyl polymers. nii.ac.jp In this process, a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates radicals that add to the double bond of the monomer, initiating a chain reaction. nii.ac.jp The propagation step involves the sequential addition of monomer units to the growing radical chain. wikipedia.org

While specific studies on the radical homopolymerization of this compound are not extensively detailed, the behavior of the structurally related 2-vinylnaphthalene (B1218179) provides insight. Poly(2-vinylnaphthalene) can be synthesized via free-radical processes to produce polymers with specific molecular weights and polydispersity indices (PDI). polymersource.ca For this compound, the polymerization would primarily proceed through the vinyl group, creating a polymer backbone with pendent naphthaldehyde moieties.

However, the presence of the aldehyde group can influence the polymerization kinetics. Aldehydes can potentially act as chain transfer agents, which could limit the achievable molecular weight of the polymer. researchgate.net This occurs when the growing polymer radical abstracts the hydrogen atom from the aldehyde group, terminating the chain and creating a new radical on the naphthaldehyde unit.

Copolymerization studies offer a route to tailor material properties by incorporating this compound with other vinyl monomers. mdpi.com This approach allows for the introduction of the reactive aldehyde functionality into a variety of polymer backbones, creating materials suitable for post-polymerization modification, cross-linking, or as platforms for attaching other molecules.

Controlled or living polymerization techniques enable the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com These methods are distinguished by the suppression of termination and chain transfer reactions. wikipedia.org

Anionic Polymerization Anionic polymerization is a form of living polymerization suitable for vinyl monomers with electron-withdrawing substituents, though it has been successfully applied to monomers like styrene (B11656) and vinylnaphthalene. wikipedia.org The polymerization of 2-vinylnaphthalene (a structural analog of this compound, lacking the aldehyde) has been achieved using anionic methods. kpi.ua Initiation with sec-butyllithium (B1581126) in a non-polar solvent like toluene (B28343) leads to the formation of poly(2-vinylnaphthalene) with controlled molecular weights. kpi.ua

The presence of the aldehyde group in this compound complicates anionic polymerization, as anionic initiators like organolithium compounds are highly reactive toward carbonyls. This would likely lead to side reactions, consuming the initiator and preventing controlled polymerization of the vinyl group. Protecting the aldehyde group would be a necessary prerequisite for controlled anionic polymerization of this monomer.

Below is a table summarizing typical conditions for the anionic polymerization of the related monomer, 2-vinylnaphthalene.

| Initiator | Solvent | Counter-ion | Polymer | Key Findings |

|---|---|---|---|---|

| sec-Butyllithium | Toluene | Li⁺ | Poly(2-vinylnaphthalene) | Polymerization is rapid and yields are quantitative. kpi.ua |

| Sodium naphthalenide | Tetrahydrofuran (THF) | Na⁺ | Poly(2-vinylnaphthalene) | Classic system for living anionic polymerization. uni-bayreuth.de |

Living Radical Polymerization Living radical polymerization (LRP), also known as reversible-deactivation radical polymerization (RDRP), offers the robustness of free-radical chemistry while maintaining control over the polymer architecture. wikipedia.orgcmu.edu Major LRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.commdpi.com

These methods could be applied to this compound to synthesize well-defined polymers. nih.gov For example, in an ATRP system, an alkyl halide initiator is activated by a transition-metal complex (e.g., copper bromide with a ligand) to generate a propagating radical. This radical is reversibly deactivated, keeping its concentration low and minimizing termination reactions. cmu.edu The aldehyde functionality is generally more tolerant of the conditions used in LRP compared to anionic polymerization, making these techniques a more viable path toward well-defined polymers from this compound. dtic.mil

The ortho positioning of the vinyl and aldehyde groups in this compound makes it a candidate for cyclopolymerization. In this process, the propagating center at the end of a polymer chain reacts with a pendent functional group on the same monomer unit in an intramolecular fashion, forming a cyclic structure within the polymer backbone. scispace.com

For this compound, a propagating radical or cation formed from the vinyl group can be attacked by the lone pair of electrons on the aldehyde's oxygen atom. This intramolecular cyclization competes with the standard intermolecular propagation where the active center reacts with a new monomer molecule.

The cationic polymerization of the analogous monomer, o-vinylbenzaldehyde, provides a model for this behavior. scispace.com When polymerized with a cationic catalyst like BF₃OEt₂, the resulting polymer contains a significant fraction of cyclized units, along with some unreacted pendent vinyl and aldehyde groups. This indicates a competition between three potential pathways: propagation through the vinyl group, propagation through the aldehyde group, and intramolecular cyclization. scispace.com The dominant reaction is the formation of a cyclic ether structure in the polymer backbone.

The structural composition of poly(o-vinylbenzaldehyde) synthesized via cationic polymerization is detailed in the table below, illustrating the outcome of this competitive process.

| Monomer Unit Structure | Percentage in Polymer | Description |

|---|---|---|

| Cyclized Unit | ~75% | Formed via intramolecular reaction between the propagating cation and the neighboring aldehyde group. scispace.com |

| Pendent Vinyl Group | ~20% | Results from propagation through the aldehyde group, leaving the vinyl group unreacted. scispace.com |

| Pendent Aldehyde Group | ~5% | Results from propagation through the vinyl group, leaving the aldehyde group unreacted. scispace.com |

This behavior suggests that the polymerization of this compound would yield a complex polymer architecture containing fused rings derived from the naphthalene moiety and the newly formed cyclic ether. This process can also be considered a form of self-alternating polymerization, where the alternation occurs between the vinyl and carbonyl functionalities of the same monomer to produce the cyclic repeat unit.

Integration into Supramolecular Architectures

The rigid, aromatic structure of the naphthalene ring and the reactive aldehyde group make this compound and its corresponding polymers valuable components for constructing complex supramolecular architectures. nih.gov These are large, ordered structures formed through non-covalent interactions.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. mdpi.com The naphthalene moiety of this compound is an excellent candidate to act as a guest. Its hydrophobic and aromatic nature allows it to fit snugly into the nonpolar cavities of various host molecules, such as cyclodextrins. nih.govnih.gov

Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules like naphthalene derivatives in aqueous solutions, driven by the hydrophobic effect. nih.gov The formation of such an inclusion complex can alter the physicochemical properties of the guest, such as its solubility or reactivity. The aldehyde group on the this compound guest could protrude from the cyclodextrin (B1172386) rim, remaining available for further chemical reactions while the naphthalene core is encapsulated.

Polymers derived from this compound would feature multiple naphthalene units along the polymer chain, each capable of forming a host-guest complex. This can lead to the formation of "polypseudorotaxanes," where multiple host molecules are threaded onto a single polymer chain. These structures are fundamental building blocks for creating molecular switches and stimuli-responsive materials.

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by specific non-covalent interactions. sigmaaldrich.com The naphthalene unit in this compound is a key driver for self-assembly through π-π stacking interactions. These attractive forces occur between the electron clouds of adjacent aromatic rings, causing them to stack in a regular, often face-to-face or offset, arrangement. nih.gov

In polymers containing this monomer, these stacking interactions can lead to the formation of ordered domains within the material, influencing its mechanical, thermal, and photophysical properties. For example, self-assembly of naphthalene-containing dipeptides has been shown to produce highly ordered tubular micelles and supramolecular gels. nih.gov Similarly, polymers of this compound could self-assemble in solution or in the solid state to form nanofibers, vesicles, or other ordered nanostructures. nih.govuchicago.edu

The aldehyde group adds another dimension to the self-assembly process. It can participate in hydrogen bonding, acting as a hydrogen bond acceptor. This can direct the assembly process and provide additional stability to the resulting supramolecular structure. Furthermore, the aldehyde can be used to form dynamic covalent bonds (e.g., imines or acetals), enabling the creation of robust yet reversible self-assembled networks.

Role as a Ligand Precursor in Coordination Chemistry

The ability of aldehydes to form Schiff bases through condensation with primary amines makes them valuable precursors for ligands in coordination chemistry. These Schiff base ligands can then coordinate with various metal ions to form stable complexes.

Synthesis of Metal Complexes for Catalytic Applications

While there is a wealth of information on metal complexes derived from Schiff bases of 2-hydroxy-1-naphthaldehyde (B42665), specific studies detailing the use of this compound as a direct precursor for catalytic metal complexes are not prominently available in the reviewed literature. nih.govorientjchem.org In principle, the aldehyde functional group in this compound would allow it to undergo condensation reactions with amines to form vinyl-substituted Schiff base ligands. These ligands could then be used to synthesize metal complexes. The vinyl group would offer a potential site for further polymerization or modification of the resulting complex. However, specific examples and catalytic applications of such complexes are not documented in the available search results.

Design of Chiral Catalysts

The design of chiral catalysts is a cornerstone of asymmetric synthesis, aiming to produce specific enantiomers of a chiral product. This is often achieved by using metal complexes that incorporate chiral organic ligands. nih.gov The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the catalytic reaction.

The synthesis of chiral ligands often involves the reaction of an aldehyde with a chiral amine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, to create a chiral Schiff base. nih.gov While this methodology is well-established for various aldehydes, specific examples employing this compound to create chiral catalysts are not found in the searched literature. The general design principles involve creating a rigid and well-defined three-dimensional structure that can effectively discriminate between the two enantiomeric transition states of a reaction. utexas.edu

Development of Functional Materials (Optoelectronic, not medical/biological)

Optoelectronic materials are compounds that interact with light and electricity, forming the basis for devices like LEDs, solar cells, and optical sensors. ossila.comnso-journal.orgnso-journal.org These materials often feature conjugated π-systems, which are responsible for their electronic and optical properties. While the naphthalene core of this compound provides a conjugated system, specific research on its application or the development of functional optoelectronic materials derived from it is not available in the provided search results.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties refer to the changes in the optical characteristics of a material in the presence of intense light, such as that from a laser. annalsofrscb.ro These properties are crucial for applications in optical switching, frequency conversion, and other photonic technologies. Organic molecules with extended π-conjugation and electron donor-acceptor groups can exhibit significant NLO responses. mdpi.com

The NLO properties of a material are typically characterized by parameters like the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which can be measured using techniques such as the Z-scan method. annalsofrscb.romdpi.com Despite the conjugated nature of this compound, no studies specifically investigating its NLO properties or those of materials derived from it were identified in the literature search.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 2-Vinyl-1-naphthaldehyde, research is anticipated to shift from conventional multi-step procedures to more sophisticated and sustainable routes. A primary goal is to align with the principles of green chemistry, which advocate for minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. pharmtech.comacs.org

Emerging strategies are expected to include:

Photocatalyzed Reactions: Visible-light-mediated synthesis represents a frontier in organic chemistry. Future work could explore the regioselective construction of the vinylnaphthalene scaffold using light-promoted reactions that operate at room temperature without the need for external photosensitizers or catalysts. nih.gov This approach offers mild reaction conditions and operational simplicity. nih.gov

Catalyst-Free Transformations: The development of synthetic pathways that eliminate the need for metal catalysts is a key objective in green chemistry. acs.org Research into catalyst-free annulation reactions, potentially initiated by light or other benign stimuli, could provide highly efficient and pure products, simplifying purification processes. nih.gov

Atom Economy Maximization: Synthetic designs will increasingly focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. pharmtech.com This involves exploring cycloaddition or condensation reactions that minimize the formation of byproducts.

Table 1: Comparison of Synthetic Approaches for Naphthalene (B1677914) Scaffolds

| Feature | Conventional Methods | Emerging Sustainable Routes |

|---|---|---|

| Energy Input | Often requires high temperatures (thermal conditions) | Ambient temperature, visible light irradiation nih.gov |

| Catalysts | May require transition metal catalysts | Catalyst-free or photocatalytic systems nih.gov |

| Solvents | Often reliant on volatile organic solvents | Use of greener, less toxic solvents or solvent-free conditions |

| Byproducts | Can generate significant stoichiometric waste | Designed for high atom economy, minimizing waste pharmtech.com |

| Selectivity | May require protecting groups, leading to extra steps | High regioselectivity achievable in a single step nih.gov |

Exploration of Unconventional Reactivity and Advanced Transformations

The dual functionality of this compound opens avenues for exploring reactivity patterns beyond standard transformations. The conjugated system formed by the vinyl group and the naphthalene ring, in proximity to the aldehyde, allows for unique electronic interactions that can be exploited in novel chemical reactions.

Future explorations in this area may include:

Pericyclic Reactions: The vinylnaphthalene structure can act as a diene in [4+2] cycloaddition reactions (Diels-Alder type reactions). Investigating its reactivity with a range of dienophiles under various conditions (thermal, Lewis acid-catalyzed, or photochemically induced) could lead to the synthesis of complex polycyclic aromatic structures.

Photochemical Transformations: The extended π-system of the molecule makes it a candidate for photochemical reactions. Irradiation with UV or visible light could induce intramolecular cyclizations, rearrangements, or intermolecular reactions, providing access to novel molecular scaffolds that are difficult to obtain through traditional thermal methods. nih.gov

Tandem Reactions: The aldehyde and vinyl groups can be used in sequential or tandem reactions. For instance, an initial reaction at the aldehyde (e.g., condensation) could be followed by a polymerization or cross-linking reaction involving the vinyl group, allowing for the one-pot synthesis of functionalized polymers or materials.

Integration into Hybrid Material Systems

A significant emerging trend is the incorporation of well-defined organic molecules into hybrid materials to create new systems with synergistic properties. nih.gov this compound is an excellent candidate for this purpose, serving as a molecular bridge between organic and inorganic components.

Key areas for future development are:

Organic-Inorganic Hybrid Polymers: The vinyl group is readily polymerizable through various mechanisms (free radical, cationic, etc.). This allows for its integration into polymer backbones. The naphthaldehyde moiety and the aromatic rings can interact with inorganic nanoparticles (e.g., silica (B1680970), titania, zirconia) through non-covalent interactions or by forming covalent bonds after chemical modification. researchgate.net This could lead to materials with enhanced thermal stability, mechanical strength, and unique optical or electronic properties. researchgate.net

Functionalized Surfaces and Nanocomposites: The molecule can be grafted onto surfaces of inorganic materials to modify their properties. For example, attaching it to silica or metal oxide surfaces could alter their hydrophobicity, introduce luminescence, or provide reactive sites for further functionalization.